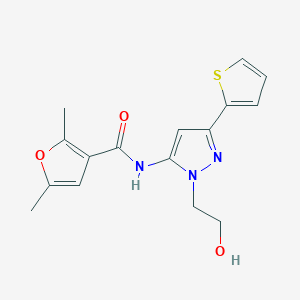

![molecular formula C27H26FN3O3 B2530338 1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 1018125-08-0](/img/structure/B2530338.png)

1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one" is a multifaceted molecule that appears to be related to benzimidazole and pyrrolidinone derivatives. These types of compounds are often studied for their potential biological activities and chemical properties. The provided papers do not directly discuss this compound but offer insights into similar structures and their behaviors, which can be extrapolated to hypothesize about the subject compound.

Synthesis Analysis

The synthesis of related benzimidazole derivatives involves various chemical transformations. For instance, a benzimidazole derivative was synthesized by alkylation of a related compound with ethyl chloroacetate in the presence of potassium carbonate, potassium hydroxide, and a catalytic amount of tetrabutylammonium iodide . This method suggests that the synthesis of the subject compound might also involve similar alkylation reactions, possibly with modifications to introduce the specific functional groups present in the compound of interest.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized by the presence of an intramolecular hydrogen bond, which can significantly influence the molecule's properties . The subject compound likely exhibits a similar intramolecular hydrogen bonding pattern due to the hydroxy and benzimidazole groups. X-ray crystallography and spectroscopic methods such as NMR and IR are typically employed to confirm the structure of such compounds .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, they can form hydrazones through condensation with aromatic aldehydes . The subject compound may also be reactive towards nucleophiles and electrophiles due to the presence of the pyrrolidinone moiety, which is a common feature in many biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by their molecular structure. For instance, the presence of a fluorophenyl group can affect the molecule's lipophilicity, which is important for crossing biological membranes . The hydroxy group may confer additional solubility in polar solvents, and the overall molecular conformation can impact the compound's fluorescence properties . The specific activities and interactions of the subject compound with biological targets or within different environments would need to be studied through experimental methods such as UV-vis absorption spectroscopy and fluorescence spectroscopy .

Aplicaciones Científicas De Investigación

Fluorescent Properties and Chemical Transformations

The compound has not been directly addressed in the literature reviewed. However, insights can be gleaned from research on structurally related compounds, focusing on their fluorescent properties, chemical transformations, and potential applications in imaging, sensing, and materials science.

Fluorescent Properties and Sensing Applications Research on imidazo[1,2-a]pyridines and pyrimidines, which share structural motifs with the compound of interest, highlights their significant fluorescent properties. These compounds are investigated for their potential as biomarkers and photochemical sensors due to their luminescent properties. For instance, the fluorescent behavior of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines has been studied, showing that these compounds emit light in organic solvents and in acidic and alkaline media. The fluorescence intensity is enhanced by the hydroxymethyl group in many cases, suggesting potential applications in fluorescent tagging and sensing technologies (Velázquez-Olvera et al., 2012).

Chemical Transformations and Synthesis Chemical transformations of benzimidazole derivatives, including those with a pyrrolidinone component, reveal the synthetic versatility of these structures. For example, N-substituted benzimidazole derivatives have been synthesized through alkylation, leading to a wide range of compounds containing hydrazone, pyrrole, pyrazole, and benzimidazole fragments. Such transformations indicate the potential for creating diverse molecular structures for various applications, including medicinal chemistry and materials science (Vaickelionienė et al., 2012).

Polymer Synthesis and Materials Applications The synthesis of novel polyimides derived from aromatic dianhydrides and diamines, some containing pyridine moieties, suggests applications in high-performance materials. These polymers exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for advanced materials applications, such as in electronics and aerospace, where high thermal resistance and mechanical strength are required (Wang et al., 2006).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3-fluorophenyl)-4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN3O3/c1-18-6-4-9-23(12-18)34-17-22(32)16-31-25-11-3-2-10-24(25)29-27(31)19-13-26(33)30(15-19)21-8-5-7-20(28)14-21/h2-12,14,19,22,32H,13,15-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRZSXWHOVUXDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorophenyl)-4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

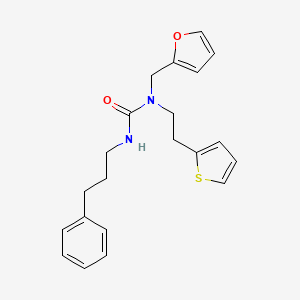

![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530256.png)

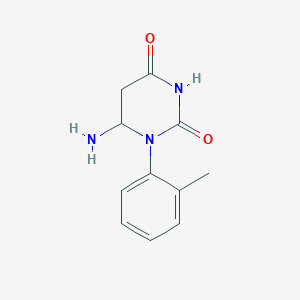

![2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2530258.png)

![4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2530261.png)

methyl}-2-methyl-1H-indole](/img/structure/B2530263.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2530266.png)

![N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2530269.png)

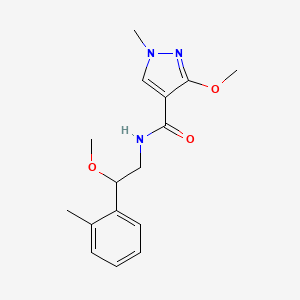

![N-(3,4-dimethylphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2530271.png)

![1-[4-(2-Cyclopropyl-1,3-thiazol-4-yl)benzoyl]-4-methylpiperidine](/img/structure/B2530272.png)

![N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide](/img/structure/B2530275.png)

![1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2530276.png)